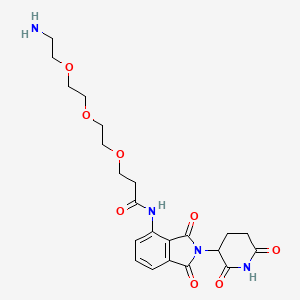
Pomalidomide-amido-PEG3-C2-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-amido-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon ligand and a 3-unit PEG linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in targeted protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pomalidomide-amido-PEG3-C2-NH2 is synthesized by incorporating Pomalidomide, a cereblon ligand, with a 3-unit PEG linker. The synthesis involves multiple steps, including the preparation of Pomalidomide and its subsequent conjugation with the PEG linker. The reaction conditions typically involve the use of solvents like DMSO and reagents such as coupling agents to facilitate the conjugation .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group in the compound can participate in substitution reactions, forming new bonds with other molecules.
Coupling Reactions: The PEG linker allows for coupling with other molecules, facilitating the formation of larger conjugates
Common Reagents and Conditions
Common reagents used in these reactions include coupling agents, solvents like DMSO, and other reactants that facilitate the formation of the desired products. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various conjugates that incorporate the this compound structure. These conjugates are used in further research and development applications .
Applications De Recherche Scientifique
Pomalidomide-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Pomalidomide-amido-PEG3-C2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent proteolysis of target proteins. The compound’s mechanism of action involves the recruitment of target proteins to the E3 ligase complex, leading to their degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide-PEG3-NH2: Another cereblon ligand-linker conjugate with a similar structure but different linker length.
Pomalidomide-PEG4-NH2: Contains a longer PEG linker, providing different pharmacokinetic properties
Uniqueness
Pomalidomide-amido-PEG3-C2-NH2 is unique due to its specific linker length and structure, which provide optimal properties for use in PROTAC technology. Its ability to facilitate targeted protein degradation makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C22H28N4O8 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H28N4O8/c23-7-9-33-11-13-34-12-10-32-8-6-18(28)24-15-3-1-2-14-19(15)22(31)26(21(14)30)16-4-5-17(27)25-20(16)29/h1-3,16H,4-13,23H2,(H,24,28)(H,25,27,29) |
Clé InChI |
FEXCPYUYLOFYGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
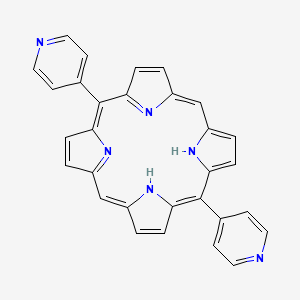
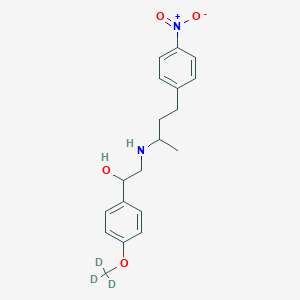


![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)


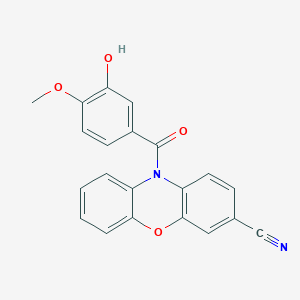

amino]-2-propanol](/img/structure/B15073137.png)
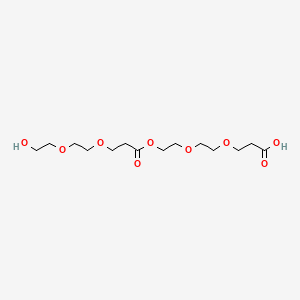
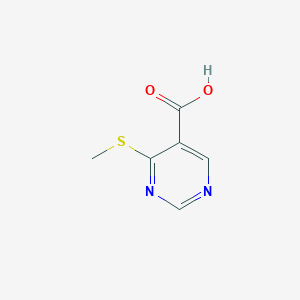
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
